molecular formula C18H19FN2O B2509612 1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea CAS No. 1210114-47-8

1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea

Cat. No.: B2509612
CAS No.: 1210114-47-8
M. Wt: 298.361
InChI Key: WOGVNHWLZWVIEY-UHFFFAOYSA-N
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Description

1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea is a synthetic organic compound with the molecular formula C18H19FN2O and a molecular weight of 298.35 g/mol . It is identified by the CAS Number 1210114-47-8 . As a urea derivative featuring a benzyl group and a (1-(4-fluorophenyl)cyclopropyl)methyl substituent, this compound belongs to a class of molecules that are frequently investigated in medicinal chemistry and drug discovery for their potential to modulate biological targets. Urea-based compounds are known to exhibit a wide range of pharmacological activities. While public data on the specific mechanism of action for this exact molecule is not fully detailed, structurally related urea derivatives are often explored as inhibitors for various enzymes, such as diacylglycerol O-acyltransferase (DGAT) . Research into similar compounds indicates potential applications in studying metabolic disorders, including obesity, hyperlipidemia, and diabetes . This chemical is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for experimental compounds.

Properties

IUPAC Name

1-benzyl-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-16-8-6-15(7-9-16)18(10-11-18)13-21-17(22)20-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGVNHWLZWVIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include cyclopropylmethyl bromide, 4-fluoroaniline, and benzyl isocyanate. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid as a solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on

Biological Activity

1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea (CAS No. 1210114-47-8) is a synthetic compound that has gained attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyl group , a fluorophenyl group , and a cyclopropylmethyl group attached to a urea moiety. Its molecular formula is C18H19FN2OC_{18}H_{19}FN_2O, with a molecular weight of approximately 298.35 g/mol. The structural formula can be represented as follows:

SMILES O=C(NCc1ccccc1)NCC1(CC1)c1ccc(cc1)F\text{SMILES }O=C(NCc1ccccc1)NCC1(CC1)c1ccc(cc1)F

Research indicates that compounds with urea functionalities often exhibit diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific mechanism of action for 1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea is still under investigation; however, it is believed to interact with various biological targets through inhibition of key enzymes or receptors.

Antimicrobial Activity

Studies have shown that derivatives of urea compounds can possess significant antimicrobial properties. Although specific data on 1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea is limited, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Pyrazolyl-UreasAntibacterial250 μg/mL
Urea DerivativesAntifungal250 μg/mL

These findings suggest potential for 1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea in similar applications .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects. In studies involving related urea compounds, significant reductions in inflammatory markers were observed in animal models. For example, compounds were shown to inhibit TNFα production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a pathway through which 1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea might exert its effects .

Case Studies and Research Findings

Recent research has focused on the structure-activity relationship (SAR) of urea-containing compounds. For instance:

  • Study on Urea Derivatives : A study found that modifications in the urea moiety led to enhanced potency against specific targets like dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in cells .
  • In Vivo Studies : In vivo assessments demonstrated that certain urea derivatives reduced inflammation significantly in models of induced peritonitis, highlighting their therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (If Reported)
1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea C₁₈H₁₈FN₃O 311.36 g/mol Cyclopropyl ring, 4-fluorophenyl, benzyl urea Not explicitly reported
1-Benzyl-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea C₂₅H₂₄FN₃O₃ 457.48 g/mol Azetidinone ring, 4-methoxyphenyl, benzyl urea Antiproliferative activity
1-Benzyl-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea C₁₆H₁₈N₂OS 286.39 g/mol Thiophene-substituted cyclopropane, benzyl urea Not reported
1-[(4-Methoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea C₁₃H₁₆N₄O₃ 276.29 g/mol Methoxyphenyl, 1,2,4-oxadiazole Not reported
1-Benzyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea C₂₀H₂₂FN₃O₂ 355.40 g/mol Pyrrolidinone ring, 4-fluorobenzyl, benzyl urea Not reported

Key Differences in Pharmacological and Physicochemical Properties

The 1,2,4-oxadiazole group in one analog (C₁₃H₁₆N₄O₃) may improve metabolic stability due to its heterocyclic aromaticity .

Substituent Effects :

  • The 4-fluorophenyl group is conserved across most analogs, suggesting its critical role in target engagement (e.g., in BACE1 inhibitors for Alzheimer’s disease ).
  • Thiophene substitution (C₁₆H₁₈N₂OS) introduces sulfur, which may alter electronic properties but lacks reported activity .

Synthetic Accessibility: Azetidinone-containing analogs (e.g., compound 4e) are synthesized via stepwise urea coupling (90% yield) , whereas oxadiazole derivatives require cyclization reactions .

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